molecular formula C7H10N2O2 B15206171 5-Propylisoxazole-3-carboxamide

5-Propylisoxazole-3-carboxamide

Cat. No.: B15206171
M. Wt: 154.17 g/mol
InChI Key: AGQNEQMLSKHZEO-UHFFFAOYSA-N
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Description

5-Propylisoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions: 5-Propylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted isoxazoles.

Scientific Research Applications

5-Propylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 5-Isopropylisoxazole-3-carboxylic acid
  • 5-Methylisoxazole-3-carboxamide
  • 5-Phenylisoxazole-3-carboxamide

Comparison: 5-Propylisoxazole-3-carboxamide is unique due to its propyl group, which can influence its chemical reactivity and biological activity. Compared to 5-Isopropylisoxazole-3-carboxylic acid, the propyl group in this compound may result in different steric and electronic effects, potentially leading to variations in its pharmacological properties .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-propyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(8)10)9-11-5/h4H,2-3H2,1H3,(H2,8,10)

InChI Key

AGQNEQMLSKHZEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)C(=O)N

Origin of Product

United States

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